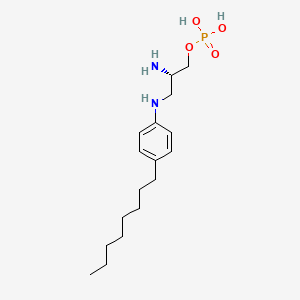
Cardiosulfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
1. Solid-State Form Characterization
Cardiosulfa, a sulfonamide molecule, has been the subject of research for its solid-state forms. A study by Kumar, Rana, and Nangia (2013) focused on the systematic study of solid-state forms of Cardiosulfa and its analogues, revealing insights into the molecule's interactions and structural conformations. They found that different solid-state forms of Cardiosulfa exhibited varied solubility and dissolution rates, which were influenced by the molecule’s conformation in the crystal structure (Kumar, Rana, & Nangia, 2013).
2. Biological Probing with Cardiosulfa
Ko and Shin (2012) identified Cardiosulfa as a small molecule capable of inducing heart deformation in zebrafish. This discovery was significant for studying heart development and the aryl hydrocarbon receptor (AhR) signaling pathway. The study highlighted Cardiosulfa's potential as a biological probe for investigating the AhR pathway, particularly in its role in heart formation and function (Ko & Shin, 2012).
Propiedades
Número CAS |
1196109-25-7 |
|---|---|
Nombre del producto |
Cardiosulfa |
Fórmula molecular |
C21H16F3N3O4S |
Peso molecular |
463.431 |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3 |
Clave InChI |
VFCWAFAYAHUMIG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41 |
Sinónimos |
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)




![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)



![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)